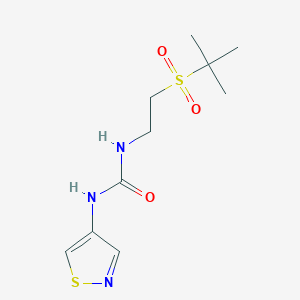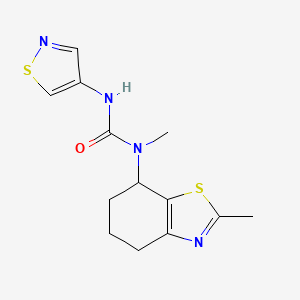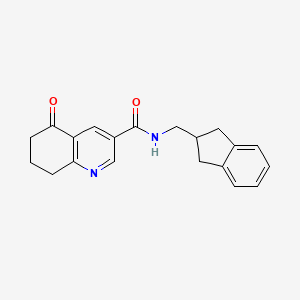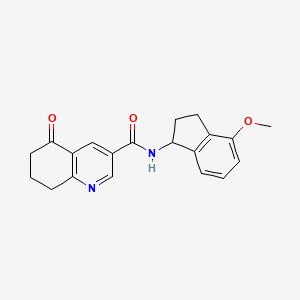![molecular formula C11H10ClF2N5 B7435657 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to decrease B-cell proliferation and survival, leading to tumor cell death. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents. In clinical trials, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown promising results in the treatment of CLL and NHL, with manageable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its potency and selectivity for BTK inhibition, as well as its ability to enhance the efficacy of other anti-cancer agents. The limitations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its relatively short half-life and the need for intravenous administration.
Zukünftige Richtungen
For 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine research include the evaluation of its efficacy in combination with other anti-cancer agents, as well as its potential use in other B-cell malignancies such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment duration of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in different patient populations. Additionally, the development of oral formulations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine may increase its clinical utility.
Synthesemethoden
The synthesis of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine involves a multi-step process, starting with the reaction of 2,4,5-trichloropyrimidine with potassium carbonate to form 2,4,5-trichloropyrimidine-5-carboxylic acid. The acid is then reacted with 2,5-difluorobenzylamine to form 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine. The final product is obtained through purification by crystallization.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been extensively studied for its potential therapeutic use in B-cell malignancies. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and cell proliferation. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in CLL and NHL patients.
Eigenschaften
IUPAC Name |
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N5/c12-9-8(15)10(19-11(16)18-9)17-4-5-3-6(13)1-2-7(5)14/h1-3H,4,15H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIKBPGARPUSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=C(C(=NC(=N2)N)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![(5S)-5-[[methyl-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B7435620.png)
![Methyl 2-[(5-bromo-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-pyridin-2-ylacetate](/img/structure/B7435626.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)

![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)